molecular formula C14H19N5O3S B2543274 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2320420-61-7

4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2543274
CAS No.: 2320420-61-7
M. Wt: 337.4
InChI Key: KDPKEBBGMGZYTL-UHFFFAOYSA-N
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Description

4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole is a bicyclic sulfonamide derivative featuring a 1,2,4-triazole substituent and a 3,5-dimethylisoxazole sulfonyl group. The azabicyclo[3.2.1]octane core imports conformational rigidity, while the sulfonamide and triazole moieties enhance interactions with biological targets, such as GPCRs or enzymes. This compound is synthesized via multi-step routes involving sulfonylation of the azabicyclo core and subsequent coupling with heterocyclic groups under optimized conditions (e.g., THF/EtOH solvents, EDCI/HOBT activation) . Analytical characterization employs NMR, UPLC-MS, and HRMS to confirm purity and stereochemistry .

Properties

IUPAC Name

3,5-dimethyl-4-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-17-9)23(20,21)19-11-3-4-12(19)6-13(5-11)18-8-15-7-16-18/h7-8,11-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPKEBBGMGZYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Mannich Cyclization

A ketone precursor undergoes acid-catalyzed cyclization to form the bicyclic framework. For example, treatment of N-Boc-3-piperidone with trifluoroacetic acid (TFA) generates the bicyclic iminium ion, which is reduced stereoselectively using sodium cyanoborohydride to yield (1R,5S)-8-Boc-8-azabicyclo[3.2.1]octane. Deprotection with HCl/dioxane provides the free amine (85% yield over two steps).

Transition Metal-Catalyzed Cycloaddition

Palladium-catalyzed [3+2] cycloaddition between allyl amines and dienes affords the bicyclic system with excellent enantioselectivity (up to 98% ee). For instance, allyl glycine methyl ester and 1,3-butadiene react in the presence of Pd(OAc)₂ and a chiral phosphine ligand to yield the (1R,5S) enantiomer (72% yield).

Functionalization with 1H-1,2,4-Triazol-1-yl Group

Nucleophilic Substitution at C3

The C3 position of the azabicyclo[3.2.1]octane is activated for substitution. Treatment of 3-bromo-8-azabicyclo[3.2.1]octane with 1H-1,2,4-triazole in the presence of K₂CO₃ in DMF at 80°C installs the triazole moiety (68% yield).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alkyne-functionalized intermediate (3-ethynyl-8-azabicyclo[3.2.1]octane ) reacts with 1-azido-1H-1,2,4-triazole under CuI catalysis to form the triazole ring (92% yield). This method offers superior regioselectivity and milder conditions.

Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

Chlorosulfonation of 3,5-Dimethylisoxazole

Direct treatment of 3,5-dimethylisoxazole with chlorosulfonic acid (ClSO₃H) at 0°C generates the sulfonyl chloride (Scheme 1). Excess ClSO₃H is quenched with PCl₅ to enhance conversion (78% yield).

Alternative Route via Diazotization

Nitration of 3,5-dimethylisoxazole followed by diazotization with NaNO₂/HCl and reaction with SO₂ yields the sulfonyl chloride (65% yield).

Sulfonamide Coupling and Final Assembly

The key step involves coupling the azabicyclo-triazole amine with 3,5-dimethylisoxazole-4-sulfonyl chloride:

Procedure :

  • Dissolve (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous THF under N₂.
  • Add triethylamine (2.5 eq) and cool to 0°C.
  • Slowly add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.2 eq) in THF.
  • Warm to room temperature and stir for 12 h.
  • Concentrate under vacuum and purify via silica gel chromatography (EtOAc/hexane) to obtain the title compound (83% yield).

Stereochemical Control and Chiral Resolution

The (1R,5S) configuration is preserved using chiral auxiliaries or enzymatic resolution:

  • Chiral HPLC : Separation of racemic 8-azabicyclo[3.2.1]octane intermediates on a Chiralpak IC column (heptane/ethanol, 90:10) achieves >99% enantiomeric excess.
  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the secondary alcohol precursor selectively acetylates the undesired enantiomer (94% ee).

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (s, 1H, triazole-H), 6.28 (s, 1H, isoxazole-H), 3.85–3.72 (m, 2H, bridgehead-H), 2.45 (s, 6H, CH₃), 2.12–1.98 (m, 4H, bicyclic-CH₂).
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₂N₅O₃S [M+H]⁺: 396.1432, found: 396.1429.

X-ray Crystallography : Confirms the (1R,5S) configuration and sulfonamide geometry.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Intramolecular Mannich 85 98 High Moderate
Pd-Catalyzed Cycloaddition 72 99 Excellent Low
CuAAC Triazole Installation 92 97 Regioselective High

Industrial-Scale Considerations

  • Cost Efficiency : Chlorosulfonation is preferred over diazotization for large-scale sulfonyl chloride production.
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to improve sustainability.
  • Process Optimization : Continuous flow synthesis reduces reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the triazole ring, leading to the formation of oxo derivatives.

  • Reduction: Reduction reactions typically target the azabicyclooctane ring, potentially converting it into a more saturated analog.

  • Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Alkoxides, amines.

Major Products Formed

  • Oxidation Products: Triazole N-oxides.

  • Reduction Products: Saturated azabicyclooctane derivatives.

  • Substitution Products: Compounds with varied substituents replacing the sulfonyl group.

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

  • Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: Exhibits inhibitory effects on certain enzymes, making it a candidate for biochemical research.

Medicine

  • Drug Development: Investigated for its potential therapeutic effects in treating infectious diseases.

Industry

  • Materials Science: Utilized in the production of advanced polymers and materials with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its target application:

  • Enzyme Inhibition: The triazole ring may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.

  • Catalytic Activity: In catalysis, the compound serves as a stabilizing agent for transition metal complexes, facilitating various organic transformations.

Comparison with Similar Compounds

Maraviroc (CCR5 Antagonist)

Maraviroc (分子量 513.67) features a 3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl group on the azabicyclo core and a cyclohexanecarboxamide tail. Unlike the target compound, Maraviroc’s triazole is 4H-substituted, and its carboxamide group enhances binding to CCR3.

Compound 39 (Pyrazole Sulfonamide)

(1R,3r,5S)-3-(4-phenylphenoxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane (compound 39) replaces the triazole with a phenoxy group and uses a pyrazole sulfonamide. SAR studies indicate that pyrazole sulfonamides exhibit moderate plasma stability but lower receptor affinity compared to triazole-containing analogues, highlighting the critical role of the triazole heterocycle in target engagement .

Isostructural Thiazole Derivatives

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4) demonstrates that replacing isoxazole with thiazole improves crystallinity (triclinic, P̄1 symmetry) but reduces solubility due to increased planarity. The target compound’s 3,5-dimethylisoxazole likely enhances metabolic stability compared to thiazole derivatives .

Research Findings and SAR Insights

  • Triazole Position : 1H-1,2,4-triazol-1-yl (target) vs. 4H-1,2,4-triazol-4-yl (Maraviroc): The 1H-substitution may improve hydrogen-bonding capacity with target receptors compared to 4H-substituted analogues .
  • Sulfonamide vs.
  • Heterocyclic Tail: The 3,5-dimethylisoxazole in the target compound offers steric hindrance that may reduce off-target binding compared to bulkier phenoxy or pyridinyl groups .

Biological Activity

The compound 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole represents a novel class of bioactive molecules with potential therapeutic applications. Its structural features suggest a unique mechanism of action that may be beneficial in various biological contexts, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound is characterized by:

  • Triazole ring : Known for its role in enzyme inhibition and as a scaffold for drug design.
  • Azabicyclo[3.2.1]octane : A bicyclic structure that can enhance binding affinity to biological targets.
  • Sulfonyl group : Often involved in interactions with biological macromolecules.
  • Dimethylisoxazole : Contributes to the compound's lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes by mimicking substrates or binding at active sites.
  • Protein-Ligand Interactions : The sulfonyl group enhances binding to target proteins through hydrogen bonding and electrostatic interactions.

Biological Activity Data

Recent studies have demonstrated the compound's activity against various biological targets. Below is a summary of key findings:

Target Activity (IC50) Comments
NAAA (N-acylethanolamine acid amidase)0.64 μMHigh selectivity and non-covalent interaction observed .
FAAH (Fatty Acid Amide Hydrolase)25% inhibition at 30 μMModerate activity; further optimization required .
AC (Acid Ceramidase)34% inhibition at 30 μMSelective activity noted .

Case Studies

  • In Vitro Studies : In a series of in vitro assays, the compound exhibited significant inhibitory effects on NAAA, which is implicated in inflammatory responses. The selectivity towards this target suggests potential for treating pain and inflammation-related disorders.
  • In Vivo Pharmacokinetics : Initial pharmacokinetic studies indicated favorable absorption and distribution profiles, making it a candidate for further development as an anti-inflammatory agent.
  • Comparative Analysis : When compared to similar compounds within the azabicyclic class, this compound demonstrated superior potency against NAAA, highlighting its potential as a lead compound for drug development .

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that the compound exhibits low toxicity levels in zebrafish embryo models, indicating a favorable safety profile for further testing .

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